(6-氰基吡啶-2-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

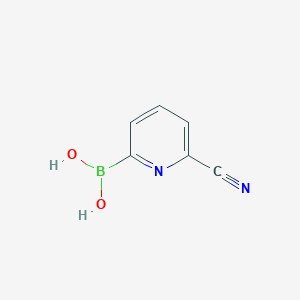

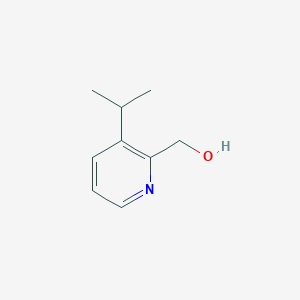

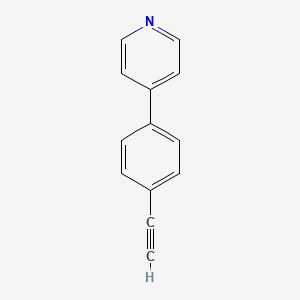

“(6-Cyanopyridin-2-yl)boronic acid” is a boronic acid with the molecular formula C6H5BN2O2 and a molecular weight of 147.93 g/mol . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Synthesis Analysis

The synthesis of pyridinylboronic acids and esters, including “(6-Cyanopyridin-2-yl)boronic acid”, can be achieved through several methods. One approach involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another promising method is the iridium- or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .Molecular Structure Analysis

The molecular structure of “(6-Cyanopyridin-2-yl)boronic acid” is represented by the formula C6H5BN2O2 . The compound has a molecular weight of 147.93 g/mol .Chemical Reactions Analysis

“(6-Cyanopyridin-2-yl)boronic acid” is a valuable building block in organic synthesis. It can undergo catalytic protodeboronation, a process that involves the removal of a boron atom from a boronic ester . This reaction can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical and Chemical Properties Analysis

“(6-Cyanopyridin-2-yl)boronic acid” is a solid at room temperature . It has a molecular weight of 147.93 g/mol and a molecular formula of C6H5BN2O2 .科学研究应用

硼酸药物设计和发现

与硼酸相关的研究已取得显著增长,其在药物发现中的应用稳步增加。硼酸因其在药物中潜在的增强效力和改善的药代动力学特征而具有吸引力。FDA 和加拿大卫生部已批准五种硼酸药物,这突显了它们在药物化学中的重要性。这些化合物的多功能性源于它们与生物分子形成稳定共价键的能力,这使得它们在设计新的治疗剂方面很有价值 (Plescia & Moitessier,2020)。

硼酸传感器

硼酸可逆地与路易斯碱和多元醇结合的能力促进了针对各种分析物(包括碳水化合物和离子)的化学传感器的开发。这些传感器具有双重识别位点,源自二硼酸或带有附加结合基团的单硼酸,显著提高了选择性和亲和力。此特性对于在生物医学研究和诊断中创建高精度传感器至关重要 (Bian 等人,2019)。

药理学中的 2-氧代-3-氰基吡啶衍生物

2-氧代-3-氰基吡啶骨架与 (6-氰基吡啶-2-基) 硼酸密切相关,因其广泛的生物活性(包括抗癌和抗真菌特性)而引人注目。这种骨架的高反应性使其成为有机合成中的一种有价值的中间体,为新治疗剂提供了途径。这种多功能性突出了氰基吡啶衍生物在未来药物化学研究中的潜力 (Ghosh 等人,2015)。

硼在免疫功能中的作用

硼在各种生物系统(特别是在免疫功能中)中的作用凸显了它的重要性。已发现含硼化合物可以增强巨噬细胞活性和白细胞介素-6 的产生,从而支持免疫系统的防御机制。这些发现表明硼在设计免疫增强补充剂或药物方面的潜力,对管理传染病和炎症具有影响 (Hunt,2003)。

硼在抗真菌应用中的作用

含硼化合物,特别是硼酸及其衍生物,已显示出对真菌的显著生物活性。开发他硼酸,一种用于治疗甲癣的硼基抗真菌剂,说明了硼化合物在解决真菌感染方面的潜力。本综述讨论了硼化合物的抗真菌机制及其在治疗感染中的应用,为进一步的抗真菌药物开发奠定了基础 (Arvanitis、Rook 和 Macreadie,2020)。

安全和危害

“(6-Cyanopyridin-2-yl)boronic acid” is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

未来方向

The synthesis of pyridinylboronic acids and esters, including “(6-Cyanopyridin-2-yl)boronic acid”, is a field of ongoing research. Recent progress includes the development of new synthesis methods such as iridium- or rhodium-catalyzed C-H or C-F borylation . These methods offer high atom efficiency and can be conducted under mild reaction conditions compared with traditional halogen-metal exchange reactions .

作用机制

Target of Action

The primary target of (6-Cyanopyridin-2-yl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The compound acts as an organoboron reagent, which is a key component in this reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, the compound, being a boronic acid, acts as a formally nucleophilic organic group . It is transferred from boron to palladium, a transition metal catalyst, in the reaction .

Biochemical Pathways

The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

It’s known that the compound is relatively stable , which could potentially impact its bioavailability. Its molecular weight is 147.928 , which is within the range generally favorable for drug-like properties.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (6-Cyanopyridin-2-yl)boronic acid. For instance, the compound is relatively stable and environmentally benign . Certain boronic acids, like cyclobutylboronic acid, decompose in air , indicating that the stability of (6-Cyanopyridin-2-yl)boronic acid might also be influenced by exposure to air. Furthermore, the reaction conditions, such as temperature and the presence of other reagents, can also impact the efficacy of the compound in the Suzuki-Miyaura coupling reaction .

属性

IUPAC Name |

(6-cyanopyridin-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BN2O2/c8-4-5-2-1-3-6(9-5)7(10)11/h1-3,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUKKKADKQKMJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)C#N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701005127 |

Source

|

| Record name | (6-Cyanopyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701005127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848500-38-9 |

Source

|

| Record name | (6-Cyanopyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701005127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![13-hydroxy-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B6593800.png)

![7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6593843.png)

![DBzA, 9,10-Bis[4-(6-Methylbenzothiazol-2-yl)phenyl]anthracene](/img/structure/B6593863.png)